Product packaging for 3-Bromo-1-methylpyrrolidine(Cat. No.:CAS No. 10603-45-9)

3-Bromo-1-methylpyrrolidine

Cat. No.: B177663
CAS No.: 10603-45-9
M. Wt: 164.04 g/mol
InChI Key: ZHUYTHOKJZSZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-1-methylpyrrolidine (CAS 10603-45-9) is a halogenated N-heterocycle that serves as a versatile and critical synthetic precursor in medicinal and organic chemistry . This compound, with a molecular formula of C₅H₁₀BrN and a molecular weight of 164.04 g/mol, features a bromine atom at the 3-position of the pyrrolidine ring, which acts as an excellent leaving group . This key functional group enables a range of downstream transformations, most notably nucleophilic substitution reactions, allowing researchers to introduce diverse functional groups and construct complex molecular architectures . For instance, it readily reacts with nucleophiles like sodium azide to form 3-azido-1-methylpyrrolidine, a valuable intermediate for click chemistry applications . The significance of this building block is underscored by the broader value of the pyrrolidine scaffold in drug discovery. As a saturated, non-planar ring, it provides a three-dimensional geometry that is highly desirable for exploring pharmacophore space and optimizing the pharmacokinetic profiles of drug candidates, including their bioavailability and metabolic stability . A common and efficient synthesis route for this reagent involves the bromination of 3-hydroxy-1-methylpyrrolidine using phosphorus tribromide (PBr₃) in a solvent like n-hexane, a method that proceeds under manageable conditions to provide the target compound . Key Physicochemical Properties: • Appearance: Yellow to brown liquid • Boiling Point: 78-80 °C (40 Torr) • Density: ~1.361 g/mL at 25 °C • Flash Point: ~54 °C • Storage: Store under an inert atmosphere at 2-8°C This product is intended for research purposes only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10BrN B177663 3-Bromo-1-methylpyrrolidine CAS No. 10603-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUYTHOKJZSZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547751
Record name 3-Bromo-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10603-45-9
Record name 3-Bromo-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 3 Bromo 1 Methylpyrrolidine and Its Derivatives

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom at the 3-position of the 1-methylpyrrolidine (B122478) ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position, highlighting its utility as a synthetic intermediate.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)

3-Bromo-1-methylpyrrolidine readily undergoes reactions with various heteroatom nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are fundamental in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

For instance, the reaction of this compound with sodium azide (B81097) leads to the formation of 3-azido-1-methylpyrrolidine. This transformation is a classic example of an S(_N)2 reaction, where the azide ion displaces the bromide. The resulting azide can then be used in "click chemistry" or be reduced to an amine.

Similarly, reactions with amines, alkoxides, and thiolates can be employed to introduce corresponding functional groups. For example, reaction with a primary or secondary amine would yield a 3-amino-1-methylpyrrolidine derivative. Alkoxides, such as sodium ethoxide, would produce a 3-ethoxy-1-methylpyrrolidine, and thiolates would lead to the corresponding 3-thioether.

NucleophileProductBond Formed
Sodium Azide (NaN3)3-Azido-1-methylpyrrolidineC-N
Ammonia (NH3)3-Amino-1-methylpyrrolidineC-N
Sodium Ethoxide (NaOEt)3-Ethoxy-1-methylpyrrolidineC-O
Sodium Thiophenoxide (NaSPh)1-Methyl-3-(phenylthio)pyrrolidineC-S

Formation of Carbon-Carbon Bonds (e.g., Grignard reactions of related compounds)

The formation of carbon-carbon bonds from 3-halopyrrolidines can be achieved through organometallic intermediates, such as Grignard reagents. The direct formation of a Grignard reagent from this compound can be challenging due to potential side reactions. However, related halogenated heterocycles are known to form Grignard reagents and participate in subsequent C-C bond-forming reactions. acsgcipr.orgorganic-chemistry.org

The general principle involves the reaction of the organohalide with magnesium metal in an ethereal solvent to form the organomagnesium halide. This Grignard reagent then acts as a potent nucleophile, capable of attacking a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. For instance, a hypothetical reaction of a 3-pyrrolidinylmagnesium bromide with a ketone would yield a tertiary alcohol.

Electrophilic Aromatic Substitution Reactions on Pyrrolidine-Fused Systems

When a pyrrolidine (B122466) ring is fused to an aromatic system, it can influence the reactivity of the aromatic ring towards electrophilic substitution. The nitrogen atom of the pyrrolidine ring can donate electron density to the aromatic system, thereby activating it towards electrophilic attack. The directing effect of the fused pyrrolidine ring will depend on the specific structure of the fused system.

For example, in the case of indole (B1671886), which is a benzene (B151609) ring fused to a pyrrole (B145914) ring, the pyrrole part of the molecule is electron-rich and directs electrophilic substitution primarily to the C3 position. Pyrroloquinoline quinone (PQQ), a more complex fused system, is described as highly electrophilic and reactive towards various substances. nih.govresearchgate.net The reactivity of such fused systems is a complex interplay of the electronic effects of the constituent rings.

Metal-Catalyzed Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound is a suitable handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling and Related Cross-Coupling Methodologies

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a widely used method for the formation of C-C bonds. nih.govwikipedia.org It is plausible that this compound could participate in Suzuki coupling reactions with various boronic acids to yield 3-aryl- or 3-vinyl-1-methylpyrrolidines. The general mechanism involves the oxidative addition of the organohalide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to give the coupled product. nih.govresearchgate.net

Other related cross-coupling reactions, such as the Heck reaction (coupling with an alkene) and the Buchwald-Hartwig amination (coupling with an amine), could also be applied to this compound to further diversify its derivatization. wikipedia.orgorganic-chemistry.org

Reaction NameCoupling PartnerGeneral Product
Suzuki CouplingArylboronic acid3-Aryl-1-methylpyrrolidine
Heck ReactionAlkene3-Alkenyl-1-methylpyrrolidine
Buchwald-Hartwig AminationAmine3-Amino-1-methylpyrrolidine derivative

Catalytic Hydromethylation of 3-Pyrrolines

A notable transformation of a related pyrrolidine derivative is the catalytic hydromethylation of 3-pyrrolines. Research has demonstrated a novel cobalt-catalyzed asymmetric hydromethylation strategy to produce valuable enantiopure 3-methylpyrrolidine (B1584470) compounds. nih.govnih.gov This method utilizes a commercial cobalt precursor and a modified bisoxazoline (BOX) ligand to convert readily available 3-pyrrolines into their methylated counterparts with high enantioselectivity. nih.govnih.gov This efficient protocol streamlines the synthesis of enantioenriched 3-methylpyrrolidine, which is a common motif in natural products and pharmaceuticals. nih.gov

Reactions of 5-Bromo-3-(1-methylpyrrolidine)ylidene-3H-indole Derivatives

The core structure, 5-bromo-3-(1-methylpyrrolidine)ylidene-3H-indole, serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds. Its reactivity is characterized by the interplay between the indole nucleus and the exocyclic ylidene moiety, making it susceptible to a range of chemical transformations.

Reaction with Methyl Iodide and Acetic Anhydride

The reaction of 5-bromo-3-(1-methylpyrrolidine)ylidene-3H-indole with electrophiles such as methyl iodide or acetic anhydride, followed by treatment with a base, leads to the formation of 3-keto indoles. researchgate.net This transformation involves the initial attack of the electrophile on the nitrogen atom of the ylidene group, leading to an iminium salt. Subsequent hydrolysis, facilitated by the addition of a base, results in the cleavage of the carbon-nitrogen double bond and the formation of a ketone at the 3-position of the indole ring.

Reaction Scheme:

Step 1: Electrophilic Attack: The lone pair of electrons on the nitrogen of the 5-bromo-3-(1-methylpyrrolidine)ylidene-3H-indole attacks the electrophile (methyl iodide or the acetyl group from acetic anhydride), forming a quaternary ammonium (B1175870) or iminium intermediate.

Step 2: Hydrolysis: The addition of a base (e.g., hydroxide) facilitates the hydrolysis of the iminium intermediate. The hydroxide (B78521) ion attacks the carbon atom of the C=N bond, leading to a carbinolamine intermediate which then collapses to form the 3-keto indole and N-methylpyrrolidone.

Reactions with Acidic Methylene (B1212753) Compounds

The reactions of 5-bromo-3-(1-methylpyrrolidine)ylidene-3H-indole with acidic methylene compounds are particularly noteworthy as they lead to the construction of complex, fused heterocyclic systems. These reactions are initiated by a proton transfer from the acidic methylene compound to the basic nitrogen of the ylidene moiety.

Research has shown that the reaction of 5-bromo-3-(1-methylpyrrolidine)ylidene-3H-indole with acidic methylene compounds such as 1-phenylbutane-1,3-dione and malononitrile (B47326) can lead to the formation of azepine and carbazole (B46965) ring systems. researchgate.net

A detailed study on the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione, an acidic methylene compound, resulted in the formation of two main products. The major product was identified as 1-[(E)-4-(5-bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one. researchgate.net This demonstrates a ring expansion reaction where the five-membered pyrrolidine ring is transformed into a seven-membered azepine ring.

The proposed mechanism for this transformation involves the initial protonation of the strongly basic nitrogen of the ylidene by the acidic diketone. researchgate.net This is followed by a nucleophilic attack of the enolate of the diketone at the C-2 position of the resulting 3H-indolium cation. researchgate.net Subsequent intramolecular rearrangements and cyclizations lead to the formation of the tetrahydro-1H-azepine derivative.

While the formation of carbazole systems from the reaction with malononitrile is also reported, the detailed mechanism and experimental conditions for this specific transformation require further investigation. researchgate.net

The reaction of 5-bromo-3-(1-methylpyrrolidine)ylidene-3H-indole derivatives with acidic methylene compounds can yield a diversity of products, highlighting the rich chemical space accessible from this starting material.

In the aforementioned reaction with pentane-2,4-dione, alongside the major azepine-containing product, a minor product, 1-(7-(2-amino-5-bromophenyl)-1,4-dimethylindolin-5-yl)ethanone, was also isolated. researchgate.net The formation of this second product is believed to proceed through a common intermediate, showcasing how subtle variations in the reaction pathway can lead to significant structural differences in the final products. researchgate.net The mechanism for the formation of both products is thought to involve a shared intermediate arising from the nucleophilic addition of the diketone's enolate to the C-2 position of the indole ring. researchgate.net

The structural diversity of the products is influenced by the nature of the acidic methylene compound used, the reaction conditions, and the subsequent intramolecular rearrangement pathways available to the intermediates. This allows for the generation of a library of complex heterocyclic structures from a common precursor, which is of significant interest in medicinal and materials chemistry.

Stereochemical Considerations and Their Impact in Pyrrolidine Chemistry

Importance of Stereogenicity in Pyrrolidine (B122466) Derivatives

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a prevalent scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The non-planar, puckered nature of the ring, combined with the potential for multiple stereocenters, gives rise to a complex stereochemical landscape. organic-chemistry.org For a substituted pyrrolidine like 3-Bromo-1-methylpyrrolidine, the carbon atom at the 3-position is a stereocenter, leading to the existence of two enantiomers: (R)-3-Bromo-1-methylpyrrolidine and (S)-3-Bromo-1-methylpyrrolidine.

The significance of this stereogenicity cannot be overstated, as the biological activity of chiral molecules is often stereospecific. Enantiomers of a drug can exhibit substantial differences in their pharmacodynamic and pharmacokinetic profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. This is due to the chiral environment of biological systems, such as the active sites of enzymes and receptors, which selectively interact with one enantiomer over the other. organic-chemistry.org Consequently, the ability to synthesize and characterize enantiomerically pure pyrrolidine derivatives is of paramount importance in medicinal chemistry and drug development.

Stereocontrol in the Synthesis of this compound Derivatives

Achieving control over the stereochemistry during the synthesis of substituted pyrrolidines is a central challenge in organic chemistry. Methodologies for preparing chiral 3-bromopyrrolidines can be broadly classified into two main approaches: those that introduce the bromine atom stereoselectively onto a pre-existing pyrrolidine ring and those that construct the chiral pyrrolidine ring from an enantiomerically pure starting material.

A common laboratory synthesis of this compound involves the direct bromination of 3-Hydroxy-1-methylpyrrolidine using a reagent such as phosphorus tribromide (PBr₃). This reaction typically proceeds through a nucleophilic substitution (Sₙ2) mechanism. The Sₙ2 pathway is inherently stereospecific, resulting in an inversion of configuration at the chiral center. Therefore, if one starts with an enantiomerically pure alcohol (e.g., (R)-1-methyl-3-pyrrolidinol), the corresponding inverted bromide (e.g., (S)-3-Bromo-1-methylpyrrolidine) can be obtained with high stereochemical fidelity.

Precursor Reagent Product Stereochemistry
(R)-1-methyl-3-pyrrolidinol PBr₃ (S)-3-Bromo-1-methylpyrrolidine Inversion of configuration
(S)-1-methyl-3-pyrrolidinol PBr₃ (R)-3-Bromo-1-methylpyrrolidine Inversion of configuration

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. While this compound itself only has one stereocenter, diastereoselective strategies become crucial when it is used as a building block to create more complex molecules with additional chiral centers. For instance, the reaction of a chiral pyrrolidine derivative with another chiral molecule can lead to the formation of diastereomers. The stereochemical outcome of such reactions is influenced by the steric and electronic properties of both reactants.

In the broader context of pyrrolidine synthesis, copper-promoted intramolecular aminooxygenation of alkenes has been shown to be a powerful method for achieving high diastereoselectivity. For example, α-substituted 4-pentenyl sulfonamides tend to form 2,5-cis-pyrrolidines with high diastereomeric ratios. nih.gov While not directly applied to this compound, these methodologies highlight the potential for controlling diastereoselectivity in the synthesis of more complex pyrrolidine-containing structures.

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering the potential for high enantiomeric excess (ee) from prochiral starting materials. This approach utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.

For the synthesis of chiral pyrrolidines, several enantioselective catalytic methods have been developed. These include:

Catalyst-Tuned Regio- and Enantioselective C(sp³)–C(sp³) Coupling: This method uses either cobalt or nickel catalysts with chiral bisoxazoline (BOX) ligands to achieve the desymmetrization of 3-pyrrolines, providing access to either C2- or C3-alkylated chiral pyrrolidines with high enantioselectivity (up to 97% ee). organic-chemistry.org

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition: This reaction between trimethylenemethane (TMM) and imines, in the presence of chiral phosphoramidite (B1245037) ligands, yields pyrrolidine cycloadducts with excellent enantioselectivities. nih.gov

Organocatalysis: Chiral pyrrolidine-based organocatalysts, often derived from proline, are widely used to catalyze a variety of asymmetric transformations, leading to the formation of enantioenriched products.

While specific examples of enantioselective catalysis directly yielding this compound are not extensively documented in the readily available literature, these general strategies provide a framework for the potential development of such synthetic routes.

Catalytic System Reaction Type Product Type Reported Enantioselectivity
Co or Ni with BOX ligands C(sp³)–C(sp³) Coupling C2- or C3-alkylated pyrrolidines Up to 97% ee organic-chemistry.org
Pd with phosphoramidite ligands [3+2] Cycloaddition Substituted pyrrolidines High ee nih.gov
Chiral Pyrrolidine-based catalysts Various Various Generally high ee

Influence of Stereochemistry on Molecular Conformation and Biological Interactions

The stereochemistry of a pyrrolidine derivative has a direct and profound impact on its three-dimensional shape and, consequently, how it interacts with its biological targets. The spatial arrangement of substituents on the pyrrolidine ring dictates its conformational preferences and its ability to fit into the binding pockets of proteins.

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as "envelope" and "twist" forms. nih.gov The substituents on the ring play a crucial role in determining the preferred conformation. In the case of 3-substituted pyrrolidines like this compound, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position.

The conformational equilibrium is governed by a delicate balance of steric and stereoelectronic effects. For instance, in 3-fluoropyrrolidine, the gauche effect, which involves stabilizing hyperconjugative interactions, can influence the conformational preference. beilstein-journals.org Similarly, electrostatic interactions, such as those between the halogen and the nitrogen atom, can play a significant role. beilstein-journals.org Computational studies and NMR spectroscopy are powerful tools for elucidating the conformational preferences of substituted pyrrolidines. nih.gov By analyzing coupling constants and nuclear Overhauser effects (NOEs), it is possible to deduce the relative populations of different conformers in solution. nih.gov

The specific three-dimensional shape of a molecule is critical for its interaction with biological receptors. The binding of a ligand to a receptor is often likened to a "lock and key" mechanism, where the ligand's shape and electronic properties must be complementary to the receptor's binding site. Since enantiomers have different three-dimensional arrangements, they can exhibit vastly different binding affinities and efficacies at a given receptor.

For example, in a series of 3-(3-hydroxyphenyl)pyrrolidine analogues designed as dopamine (B1211576) receptor ligands, the enantiomers were prepared to investigate the chirality preference of the orthosteric binding site. dntb.gov.ua This demonstrates the common practice in medicinal chemistry of exploring stereochemistry to optimize ligand-receptor interactions.

Role of 3 Bromo 1 Methylpyrrolidine As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

3-Bromo-1-methylpyrrolidine serves as a crucial starting material for the creation of intricate heterocyclic structures, which are foundational to many areas of chemical research and development. smolecule.com Its utility stems from the reactive nature of the bromine atom, which can be readily displaced in nucleophilic substitution reactions, and the inherent pyrrolidine (B122466) ring, a common motif in biologically active molecules. smolecule.com

Synthesis of Substituted Pyrrolidine-2,5-diones

While direct synthesis of substituted pyrrolidine-2,5-diones from this compound is not extensively detailed in the provided results, the synthesis of related pyrrolidine-2,5-dione derivatives highlights the importance of the pyrrolidine scaffold in constructing these structures. For instance, a series of 3-heteryl substituted pyrrolidine-2,5-dione derivatives have been synthesized via a catalytic Michael reaction, demonstrating the adaptability of the pyrrolidine ring system for creating compounds with potential biological activity, such as inhibitors of Mycobacterium tuberculosis. nih.govuq.edu.au Another study details the synthesis of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives, which have shown promise as anticonvulsant agents. researchgate.net These examples underscore the value of the pyrrolidine core, a key feature of this compound, in the assembly of diverse and medicinally relevant pyrrolidine-2,5-diones.

Construction of Fused Polycyclic Systems (e.g., indole (B1671886), pyrazolo-pyridine)

This compound is a valuable precursor for constructing fused polycyclic systems, which are prevalent in pharmaceuticals and natural products. The pyrrolidine ring can be incorporated into larger, more complex frameworks through various synthetic strategies.

One notable application is in the synthesis of indole derivatives. Research has demonstrated the synthesis of (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole derivatives, starting from 4-bromoaniline (B143363) in a multi-step process that incorporates the N-methylpyrrolidine moiety. iajps.com These compounds have shown potential as analgesic agents. iajps.com Another approach involves the reaction of indole with maleic acid to form indole-3-substituted pyrrolidine diones, which can be subsequently reduced to yield 3-(1-methylpyrrolidin-3-yl)-1H-indole derivatives. asianpubs.org

The construction of pyrazolo-pyridine systems can be achieved through cycloaddition reactions. For example, microwave-assisted synthesis has been utilized for the cycloaddition of pyrazolylimines with nitroalkenes to form pyrazolo[3,4-b]pyridines, showcasing a modern approach to assembling such fused heterocycles. univpancasila.ac.id While not directly employing this compound, this demonstrates a relevant synthetic strategy for related structures.

Furthermore, the versatility of bromo-organic compounds in cyclization reactions is well-documented, suggesting the potential of this compound to participate in the formation of various fused ring systems. sci-hub.se

Precursor to Biologically Active Molecules and Pharmaceutical Candidates

The pyrrolidine ring is a common structural feature in a vast array of biologically active molecules and pharmaceuticals. smolecule.comresearchgate.net Consequently, this compound, with its reactive handle for further chemical modification, serves as a key starting material in the development of new therapeutic agents. smolecule.com

Derivatization for Drug Discovery Programs

The ability to easily derivatize this compound makes it an attractive building block in drug discovery programs. smolecule.com The bromine atom can be readily substituted by a wide range of nucleophiles, allowing for the creation of diverse libraries of compounds for biological screening. smolecule.com This derivatization is crucial for exploring the structure-activity relationships of potential drug candidates. researchgate.net For example, derivatization of a hydroxyl group on a functionalized pyrrolidine with lipophilic groups has been shown to improve the growth inhibitory properties against human tumor cells. acs.org

The strategic introduction of substituents onto the pyrrolidine core can significantly impact a molecule's biological activity, potency, and pharmacokinetic properties. nih.gov Automated synthesis platforms have even utilized bromo-substituted heterocycles like 3-bromo-1-methyl-1H-indazole in Negishi coupling reactions to generate libraries of C(sp3)-enriched drug-like molecules, highlighting the importance of such precursors in modern drug discovery. nih.govacs.org

Preparation of Specific Pharmacological Agents

This compound and its derivatives are instrumental in the synthesis of specific pharmacological agents with a range of therapeutic applications.

Therapeutic AreaExample Compound/TargetRole of Pyrrolidine Intermediate
Anticancer Cyclin-Dependent Kinase Inhibitors1-Acyl-1H- nih.govCurrent time information in Bangalore, IN.triazole-3,5-diamine analogues have been synthesized and evaluated for their anticancer activities. acs.org
Anticonvulsant 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivativesThese compounds have shown potent anticonvulsant activity in preclinical models. researchgate.net
Pain Management GluR5 Kainate Receptor AntagonistsAmino acids containing the pyrrolidine scaffold have been identified as potent and selective antagonists, with their ester prodrugs showing oral activity in pain models. acs.org
Serotonin (B10506) Receptor Ligands Rigidized Indolyl Pyrrolidine DerivativesSynthesis of these derivatives has led to the identification of potent 5-HT6 receptor ligands. asianpubs.org

Application in Total Synthesis of Natural Products and Alkaloids

The pyrrolidine ring is a fundamental structural motif found in a wide variety of natural products, particularly alkaloids. uou.ac.innih.gov Consequently, this compound and related pyrrolidine building blocks are valuable intermediates in the total synthesis of these complex molecules.

The synthesis of natural products often involves the construction of the core heterocyclic skeleton, and the pyrrolidine unit is a recurring theme. For instance, the total synthesis of the marine bromopyrrole alkaloid dispyrin (B1258187) was achieved in just three steps, showcasing the efficiency of using pre-functionalized building blocks. nih.gov While this specific synthesis did not start with this compound, it highlights the importance of brominated pyrrole (B145914) precursors in natural product synthesis.

Furthermore, the synthesis of various alkaloids, such as those with quinolizidine (B1214090) and indolizidine skeletons, often relies on the construction of pyrrolidine and piperidine (B6355638) rings. nih.gov Strategies for assembling these azabicyclic systems frequently employ intermediates that could be derived from or are analogous to this compound. nih.gov The development of methods for the stereoselective synthesis of substituted pyrrolidines is also crucial for the total synthesis of chiral natural products. nih.gov

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Understanding the stepwise pathway of a chemical reaction is fundamental to controlling its outcome. For reactions involving 3-Bromo-1-methylpyrrolidine, mechanistic studies focus on aspects such as C-H activation, the nature of intermediates, and the factors governing selectivity.

Studies on C-H Activation Pathways

While direct C-H activation studies on this compound are not extensively documented, research on related saturated N-heterocycles provides a framework for potential pathways. The functionalization of C-H bonds is a powerful strategy for creating complex molecules from simple precursors. For pyrrolidine (B122466) systems, transition metal-catalyzed C-H activation is a prominent approach.

For instance, palladium-catalyzed C-H arylation of N-acylpyrrolidines has been investigated. These reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism, where a directing group on the nitrogen atom positions the catalyst to activate a specific C-H bond. In the case of this compound, the N-methyl group is not a traditional directing group, which makes regioselective C-H activation more challenging. However, deuteration experiments on similar pyrrolidine carboxamides have shown that C-H activation can occur at various positions on the ring, including the C4 position. acs.org

Copper-catalyzed intramolecular C-H amination to form pyrrolidine rings has also been studied mechanistically. These reactions can proceed through a Cu(I)/Cu(II) catalytic cycle, with the mechanism being influenced by the nature of the ligand on the copper catalyst. nih.gov Such studies suggest that reactions involving the pyrrolidine ring of this compound could potentially be initiated by C-H activation under appropriate catalytic conditions.

Analysis of Intermediate Species in Reactions

The identification and characterization of reaction intermediates are key to confirming a proposed mechanism. In reactions involving pyrrolidine derivatives, various spectroscopic and computational methods are employed to study transient species.

A study on the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione proposed a mechanism involving a common intermediate. rsc.orgresearchgate.net The initial step is believed to be the protonation of the starting material by the diketone, followed by a nucleophilic addition to form an intermediate which then leads to the final products. rsc.orgresearchgate.net This highlights the importance of ionic intermediates in reactions of complex molecules containing a methylpyrrolidine moiety.

For simpler reactions of this compound, such as nucleophilic substitution, the primary intermediate is a carbocation if the reaction proceeds through an SN1 pathway, or a transition state in an SN2 reaction. The stability of the potential carbocation at the C3 position and the nature of the nucleophile and solvent would determine the operative mechanism. Modern techniques like mass spectrometry are increasingly used to detect and characterize fleeting reaction intermediates in complex chemical transformations, providing direct evidence for proposed mechanistic pathways. nih.gov

Regio- and Chemoselectivity Determinations

Regioselectivity refers to the preference of a reaction to occur at one position over another, while chemoselectivity is the preference for one functional group to react over others. In this compound, the primary site of reactivity is the carbon atom attached to the bromine, due to the C-Br bond being the most labile.

In nucleophilic substitution reactions, the regioselectivity is high, with the nucleophile attacking the C3 position and displacing the bromide ion. The chemoselectivity of reactions with this compound would be evident in the presence of other functional groups. For example, a reagent that could potentially react with the N-methyl group or a C-H bond on the ring might show chemoselectivity for the C-Br bond. The choice of reagents and reaction conditions is critical in controlling both regio- and chemoselectivity. For instance, the use of specific ligands in palladium-catalyzed C-H activation of pyrrolidines can direct the reaction to a particular C-H bond, thus controlling the regioselectivity. acs.org

Computational Chemistry Applications

Computational chemistry is a powerful tool for investigating the properties and reactivity of molecules like this compound at the atomic level.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the structural and electronic properties of molecules.

For pyrrolidine derivatives, DFT calculations can provide optimized geometries, bond lengths, bond angles, and electronic properties such as the distribution of electron density and the energies of molecular orbitals. A computational study on substituted pyrrolidinones using DFT has been performed to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. acs.org These calculations help in understanding the reactivity of the molecules.

A DFT study on the halogenation thermodynamics of pyrrolidinium-based ionic liquids provides insights into the energetics of C-Br bonds. acs.orgarxiv.org Such calculations for this compound would be valuable in predicting its reactivity and stability.

Table 1: Calculated Thermodynamic Parameters for Bromination of Pyrrolidinium (B1226570) Cations This table is based on data for related pyrrolidinium cations and serves as an illustrative example of the type of data obtained from DFT calculations.

Reaction Site Enthalpy (kJ/mol) Entropy (J/mol·K) Gibbs Free Energy (kJ/mol)
Nitrogen -68.6 10.5 -71.7
Ring Carbon -55.2 8.9 -57.9

Molecular Orbital (MO) Analysis in Reaction Stereoselectivity

Molecular Orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that are spread out over the entire molecule. The analysis of these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for understanding reaction stereoselectivity.

The stereoselectivity of a reaction, which is the preferential formation of one stereoisomer over another, is often governed by the spatial arrangement and energies of the frontier orbitals of the reactants. Computational analysis of the aza-Cope-Mannich tandem reaction to form substituted pyrrolidines has been used to study the energy profile of the reaction and determine the factors influencing stereoselectivity. emich.eduemich.edu

In Silico Modeling for Structure-Activity Relationships

In silico modeling has emerged as a powerful tool in medicinal chemistry to predict the biological activity of compounds and to elucidate their structure-activity relationships (SAR) at a molecular level. For derivatives of this compound, computational studies, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are instrumental in understanding how structural modifications influence their biological effects. These methods allow for the rational design of novel analogs with improved potency and selectivity.

The fundamental principle of QSAR is to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. mdpi.com For derivatives of this compound, a typical QSAR study would involve the synthesis of a library of analogs where the bromine atom or substituents on the pyrrolidine ring are systematically varied. The biological activity of these compounds would then be determined in a relevant assay.

Subsequently, a wide array of molecular descriptors would be calculated for each analog. These descriptors can be broadly categorized into:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the distribution of atomic charges. The electronegativity of the bromine atom significantly influences these properties.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume and surface area. The bulky nature of the bromine atom can be a key determinant of steric interactions with a biological target. mdpi.com

Hydrophobic Descriptors: These describe the lipophilicity of the compound, which affects its ability to cross cell membranes. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) are employed to build a mathematical model that relates the descriptors to the observed biological activity. mdpi.com A robust QSAR model can then be used to predict the activity of yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a hypothetical QSAR study on a series of 3-substituted-1-methylpyrrolidine derivatives might reveal that increased steric bulk at the 3-position and a specific range of lipophilicity are favorable for activity.

Molecular docking is another crucial in silico technique that provides insights into the binding mode of a ligand with its macromolecular target, such as a protein or enzyme. nih.gov In the context of this compound derivatives, docking studies can help to visualize the interactions between the small molecule and the amino acid residues in the active site of the target protein. This can explain the observed SAR at a molecular level. For example, the bromine atom might participate in halogen bonding, a specific type of non-covalent interaction, with an electron-rich region of the active site. The 1-methyl group could also play a critical role in fitting into a hydrophobic pocket.

The results from molecular docking can guide the design of new analogs with enhanced binding affinity. For example, if docking reveals an unoccupied pocket in the active site, a derivative with a substituent that can favorably occupy this space can be designed. The combination of QSAR and molecular docking provides a comprehensive understanding of the SAR, enabling a more efficient lead optimization process. nih.gov

Below is an interactive data table representing a hypothetical QSAR study on a series of 3-substituted-1-methylpyrrolidine derivatives, illustrating the correlation between molecular descriptors and biological activity.

Compound IDR-Group at C3logPMolecular Weight ( g/mol )Steric Parameter (Es)Predicted pIC50
1-Br1.85164.04-0.976.2
2-Cl1.62119.59-0.975.8
3-F1.35103.14-0.465.5
4-I2.31211.04-1.406.8
5-OH0.85101.15-0.555.1
6-CH31.7899.17-1.246.0
7-C2H52.21113.20-1.316.4
8-Ph3.45161.24-2.557.1

Advanced Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Bromo-1-methylpyrrolidine, various NMR techniques are utilized to confirm its identity and structure.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the protons on the pyrrolidine (B122466) ring and the N-methyl group give rise to distinct signals. The electron-withdrawing effect of the bromine atom causes the protons on the carbon to which it is attached (C3) and adjacent carbons (C2 and C4) to shift downfield.

Based on established chemical shift ranges for similar aliphatic amines and alkyl halides, the predicted ¹H NMR chemical shifts for this compound are presented below. compoundchem.commsu.eduoregonstate.edu The exact chemical shifts and multiplicities would be confirmed by experimental data.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
N-CH₃2.3 - 2.5Singlet (s)
H2, H5 (CH₂)2.5 - 3.2Multiplet (m)
H4 (CH₂)2.0 - 2.8Multiplet (m)
H3 (CHBr)4.0 - 4.5Multiplet (m)

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. In this compound, five distinct signals are expected, corresponding to the four carbons of the pyrrolidine ring and the one carbon of the N-methyl group. The carbon atom bonded to the electronegative bromine atom (C3) is significantly deshielded and appears at a lower field compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃40 - 45
C5 (CH₂)55 - 60
C2 (CH₂)60 - 65
C4 (CH₂)35 - 40
C3 (CHBr)50 - 55

Note: These are estimated values derived from typical ranges for aliphatic amines and alkyl bromides. pdx.edu

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons on C3 and its neighbors on C2 and C4, as well as between the protons on C2 and C5 with their respective neighbors, thus confirming the sequence of atoms in the pyrrolidine ring. researchgate.netyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). libretexts.org It would be used to definitively link each proton signal to its corresponding carbon signal in the this compound structure. For example, the proton signal assigned to the N-methyl group would show a cross-peak with the carbon signal of the N-methyl group. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov For this compound, ESI-MS would typically be run in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion.

The molecular formula of this compound is C₅H₁₀BrN. guidechem.com A key feature in its mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are roughly in a 1:1 ratio. libretexts.org This results in two major peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity. This characteristic isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: Predicted ESI-MS Data for this compound

IonCalculated m/z ([M+H]⁺ for ⁷⁹Br)Calculated m/z ([M+H]⁺ for ⁸¹Br)Expected Relative Intensity
[C₅H₁₁BrN]⁺164.0075166.0055~1:1

Note: These values represent the protonated molecule. Fragmentation ions would be observed at lower m/z values.

Analysis of the fragmentation pattern in the tandem MS (MS/MS) spectrum provides further structural confirmation. Common fragmentation pathways for protonated this compound could include the neutral loss of hydrogen bromide (HBr) or cleavage of the pyrrolidine ring, particularly alpha-cleavage adjacent to the nitrogen atom. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. omicsonline.orgnih.gov It serves the dual purpose of separating the compound from any impurities and providing definitive structural identification.

In this technique, the sample is vaporized and passed through a capillary column. Separation is achieved based on the differential partitioning of components between a gaseous mobile phase and a liquid or solid stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that aids in its identification.

Following separation by GC, the eluted molecules enter the mass spectrometer, which acts as a highly specific detector. The molecules are ionized, typically by electron impact (EI), causing them to fragment into a predictable pattern of smaller, charged ions. This fragmentation pattern, or mass spectrum, is a unique chemical fingerprint. The mass spectrum of this compound would be characterized by its molecular ion peak and a series of fragment ions corresponding to the loss of atoms or functional groups. The presence of bromine is readily identifiable due to its distinct isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). GC-MS is highly effective for impurity profiling, capable of detecting and identifying by-products, starting materials, or degradation products, even at trace levels. omicsonline.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) offers highly precise and accurate mass measurements, typically to within 5 parts per million (ppm). fiveable.me This level of precision allows for the unambiguous determination of a molecule's elemental composition. fiveable.mersc.org For this compound (C₅H₁₀BrN), HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass.

The technique is crucial for confirming the identity of a newly synthesized compound. By comparing the experimentally measured exact mass to the theoretically calculated mass, the elemental formula can be verified with high confidence. The presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, results in two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a characteristic signature for monobrominated compounds. researchgate.net

Table 1: Theoretical Exact Masses for the Molecular Ion of this compound (C₅H₁₀BrN)
Isotopologue FormulaIsotope CompositionTheoretical Exact Mass (Da)
C₅H₁₀⁷⁹BrNCarbon-12, Hydrogen-1, Bromine-79, Nitrogen-14163.0047
C₅H₁₀⁸¹BrNCarbon-12, Hydrogen-1, Bromine-81, Nitrogen-14165.0027

Vibrational Spectroscopy (IR, Raman)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. rockymountainlabs.com When a sample is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, causing them to vibrate (stretch or bend). An FTIR spectrum is a plot of this absorption versus frequency (expressed as wavenumber, cm⁻¹).

For this compound, the spectrum would be characterized by the absence of N-H stretching bands (typically found between 3300-3500 cm⁻¹), which confirms its identity as a tertiary amine. spectroscopyonline.com Other key absorption bands would include C-H stretching from the methyl and pyrrolidine ring methylene (B1212753) groups, C-N stretching, and the C-Br stretching vibration.

Table 2: Predicted FTIR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C-H StretchAlkyl (CH₃, CH₂)2850 - 3000Strong
C-N StretchTertiary Amine1020 - 1250Medium-Weak
C-H BendAlkyl (CH₂)~1465Medium
C-Br StretchAlkyl Halide515 - 690Strong

Linear Polarized IR Spectroscopy for Structural Orientation

Linear Polarized IR Spectroscopy, a specialized form of IR spectroscopy, is used to study the orientation of molecules in non-isotropic samples, such as stretched polymer films or crystals. mdpi.compiketech.com This technique, also known as infrared linear dichroism, measures the differential absorption of infrared light that is polarized parallel and perpendicular to a reference direction in the sample. nih.gov

While this compound is a liquid under standard conditions, this technique could be applied if the molecules were oriented, for example, by dissolving them in a liquid crystal matrix. By analyzing the dichroic ratio of specific absorption bands (e.g., the C-N or C-Br stretch), it is possible to determine the average orientation of these bonds relative to the alignment axis of the medium. optica.orgatr-sp.com This provides detailed information on the molecule's structural arrangement in an ordered state.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule in its crystalline solid state. nih.govpurechemistry.org This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation.

Crucially, for chiral molecules, X-ray crystallography is the gold standard for determining the absolute stereochemistry (i.e., the R/S configuration) of each chiral center. soton.ac.ukresearchgate.net The 3-position of the pyrrolidine ring in this compound is a stereocenter. To determine its absolute configuration, an enantiomerically pure sample would need to be crystallized, potentially as a salt with a chiral counter-ion of known configuration (e.g., a hydrochloride salt) to facilitate crystal growth. researchgate.netsci-hub.se The analysis of the diffraction pattern, particularly the anomalous dispersion effects, allows for the unambiguous assignment of the absolute configuration. researchgate.netsci-hub.se

Chromatographic Techniques for Separation and Purity

Chromatography encompasses a range of powerful separation techniques that are indispensable for both the purification and purity assessment of chemical compounds. iltusa.com Besides GC-MS, High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing the purity of pharmaceutical intermediates and active ingredients. resolvemass.catentamus-pharma.co.uk

HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. moravek.com A detector, such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), measures the concentration of the compound as it elutes from the column. The area of the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration. Purity is determined by comparing the area of the main peak to the total area of all peaks, including those from impurities. moravek.com Both GC and HPLC are routinely used in quality control to ensure that the purity of substances like this compound meets stringent specifications, often exceeding 97% or higher. iltusa.commoravek.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Given the polar nature of the molecule, which contains a tertiary amine and a bromoalkane functional group, reversed-phase HPLC is a commonly employed method. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

For the analysis of related pyrrolidine derivatives, reversed-phase C18 columns are frequently utilized. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the amine, which in turn affects its retention on the column. For instance, a mobile phase containing acetonitrile and water with an acidic additive like phosphoric acid or formic acid can be effective for the separation of N-methylpyrrolidine, a structurally similar compound sielc.com. The use of formic acid is particularly advantageous when the HPLC system is coupled with a mass spectrometer (MS) for detection, as it is a volatile buffer.

Detection is often performed using a Diode Array Detector (DAD) or a UV-Vis detector. While this compound lacks a strong chromophore for high-wavelength UV detection, it exhibits absorbance at lower wavelengths, typically around 190-210 nm.

Chiral HPLC:

Since this compound possesses a chiral center at the third carbon of the pyrrolidine ring, the separation of its enantiomers is critical, especially in pharmaceutical applications. Chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.) of the compound. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the enantiomeric resolution of a wide range of chiral compounds, including pyrrolidinone derivatives researchgate.net. The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

Alternatively, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral stationary phase.

Table 1: Illustrative HPLC Parameters for Analysis of Related Pyrrolidine Compounds

ParameterCondition
Column Reversed-Phase C18, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel
Chiral Mobile Phase Hexane (B92381)/Isopropanol mixtures

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, identifying fractions during purification, and providing a preliminary assessment of the purity of this compound.

The stationary phase most commonly used for the analysis of polar organic compounds like this compound is silica gel sigmaaldrich.comhimedialabs.com. Silica gel is a polar adsorbent, and therefore, a mobile phase of lower polarity is generally used to achieve appropriate separation. A typical mobile phase would be a mixture of a non-polar solvent, such as hexane or ethyl acetate (B1210297), and a more polar solvent, like methanol or dichloromethane. The ratio of these solvents can be adjusted to optimize the separation and achieve a suitable retention factor (Rf) value.

Visualization:

Since this compound is not colored, visualization of the spots on the TLC plate requires specific techniques. One common non-destructive method is exposure to ultraviolet (UV) light, typically at 254 nm, if the compound or impurities possess a UV-absorbing chromophore. However, given the simple structure of this compound, it may not be strongly UV-active.

A more universal and semi-destructive visualization method involves placing the developed TLC plate in a chamber containing iodine vapor. The iodine vapor reacts with many organic compounds to produce colored spots, typically yellowish-brown. This method is generally effective for a wide range of compounds.

Table 2: General TLC Conditions for this compound

ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate/Hexane (e.g., 1:1 v/v)
Visualization UV light (254 nm) or Iodine Vapor

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for assessing the purity and, with the appropriate setup, the enantiomeric composition of volatile compounds like this compound. It is often cited as a standard method for the purity verification of this compound.

For routine purity analysis, a non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is typically used. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. A temperature program is often employed, where the column temperature is gradually increased to ensure the efficient elution of all components.

A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds and is well-suited for the analysis of this compound. For more definitive identification of impurities, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing mass spectral data for each separated component. For instance, a GC method for the related compound N-methylpyrrolidine utilized an HP-1 column with the injector and FID set to 250 °C and the column maintained at 100 °C researchgate.net.

Chiral GC:

To determine the enantiomeric purity of this compound, chiral GC is employed. This technique utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. These chiral selectors form transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification. The analysis of chiral amines by GC often involves derivatization to improve volatility and chromatographic performance.

Table 3: Representative GC Parameters for the Analysis of Pyrrolidine Derivatives

ParameterCondition
Column HP-1 (dimethylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min
Chiral Column Cyclodextrin-based chiral stationary phase (e.g., Beta-DEX)

Pharmacological and Biological Evaluation of 3 Bromo 1 Methylpyrrolidine Derivatives

Design Principles for Pyrrolidine-Based Ligands

The design of bioactive molecules often utilizes the pyrrolidine (B122466) scaffold due to several key advantages. The non-planar, puckered nature of the saturated pyrrolidine ring allows for an increased three-dimensional coverage, a feature that enables a more thorough exploration of the pharmacophore space compared to flat, aromatic systems. This "pseudorotation" allows the ring to adopt various conformations, which can be crucial for optimizing interactions with biological targets.

A significant aspect of pyrrolidine chemistry is the inherent stereogenicity of its carbon atoms. The spatial orientation of substituents on the chiral centers of the pyrrolidine ring can lead to different biological profiles for stereoisomers. This is because enantioselective proteins, such as receptors and enzymes, can exhibit different binding affinities and modes of interaction with each isomer. Consequently, medicinal chemists can strategically synthesize specific stereoisomers to enhance target selectivity and biological activity. The ability to modify the pyrrolidine ring at various positions allows for the creation of diverse chemical libraries, making it a versatile building block in the design of new ligands and organocatalysts.

In Vitro Biological Activity Screening of Derivatives

Assessment of Antimicrobial and Anti-inflammatory Effects

Derivatives built upon heterocyclic scaffolds, including pyrrolidines, have been evaluated for their potential as antimicrobial and anti-inflammatory agents. Spiropyrrolidine derivatives, for instance, have demonstrated notable activity against various clinical microbial strains. In one study, a series of novel spiropyrrolidine derivatives were synthesized and tested, with some compounds showing potent antibacterial effects. For example, compound 5d was identified as a particularly potent agent against Staphylococcus aureus, exhibiting a Minimum Inhibitory Concentration (MIC) of 3.95 mM.

In the realm of anti-inflammatory research, pyrrolidine derivatives have also shown promise. The anti-inflammatory activity of certain compounds is often assessed through their ability to inhibit protein denaturation or enzyme activity. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been evaluated for their ability to inhibit trypsin activity, a method used to screen for anti-inflammatory potential. These compounds demonstrated superior efficiency in inhibiting the enzyme compared to standard controls like acetylsalicylic acid. bohrium.com The investigation of novel pyrrolidine derivatives continues to be an active area of research for identifying new leads for anti-inflammatory drugs.

Antimicrobial Activity of Selected Pyrrolidine Derivatives
CompoundMicroorganismActivity (MIC)
Spiropyrrolidine derivative 5dStaphylococcus aureus ATCC 259233.95 mM

Enzyme Inhibition Studies (e.g., COX-2 inhibitors)

A key mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.

Various heterocyclic compounds have been designed and synthesized as potential COX-2 inhibitors. While specific data on 3-Bromo-1-methylpyrrolidine derivatives as COX-2 inhibitors is not detailed in the provided context, the broader class of pyrrolidine-containing structures and other nitrogen heterocycles are frequently explored for this purpose. For example, studies on novel 1,4-benzoxazine derivatives, which share heterocyclic features, have identified compounds with potent COX-2 inhibition. Compounds such as 3e, 3f, 3r, and 3s from this class showed IC₅₀ values ranging from 0.57 to 0.72 μM and high selectivity indices (SI) for COX-2 over COX-1, with SI values between 186.8 and 242.4. nih.gov Similarly, certain halogenated triarylpyrazoles have demonstrated excellent COX-2 inhibitory efficacy, with IC₅₀ values as low as 0.049 μmol/L and selectivity indices over 250. nih.gov These examples highlight the potential of heterocyclic scaffolds in designing potent and selective COX-2 inhibitors.

In Vitro COX-2 Inhibition Data for Selected Heterocyclic Compounds
Compound ClassCompound ExampleCOX-2 IC₅₀ (μM)Selectivity Index (SI)
1,4-Benzoxazine Derivative3e0.57242.4
1,4-Benzoxazine Derivative3f0.61225.5
1,4-Benzoxazine Derivative3r0.72186.8
Fluorinated Triarylpyrazole120.049253.1

Receptor Binding Assays and Ligand Selectivity Profiling (e.g., Nicotinic Acetylcholine Receptors, mGluR5)

The versatility of the pyrrolidine scaffold makes it a valuable component in ligands designed to interact with various receptors in the central nervous system.

Nicotinic Acetylcholine Receptors (nAChRs): The N-methylpyrrolidine ring is a core component of nicotine (B1678760) and is crucial for its interaction with nAChRs. Studies involving systematic modifications of this ring have revealed significant insights into ligand-receptor interactions. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine showed that methylation at different carbons uniquely alters the affinity and potency at the major brain nAChR subtypes, α4β2 and α7. nih.gov For example, 2'-methylation was found to enhance binding and agonist potency specifically at α7 receptors. nih.gov Furthermore, a series of benzofurans and benzodioxanes bearing an N-methyl-2-pyrrolidinyl group have been synthesized and tested for their affinity at α4β2 and α3β4 nAChRs. nih.gov Hydroxylation of the benzene (B151609) ring in these derivatives was found to confer high affinity for the α4β2 subtype and high selectivity over the α3β4 subtype. nih.govunimi.it

Metabotropic Glutamate Receptor 5 (mGluR5): The mGlu5 receptor is an important therapeutic target for neurological and psychiatric disorders. While direct binding data for this compound derivatives on mGluR5 are not specified, research into the allosteric modulation of this receptor has identified diverse chemical scaffolds that bind to a common allosteric site. Understanding the structure-activity relationships of various ligands is crucial for designing new modulators. Computational modeling and site-directed mutagenesis have identified key amino acid residues (such as P654, Y658, and W784) within the receptor that are critical for the binding of different allosteric modulators. This foundational knowledge can guide the design of novel pyrrolidine-based ligands targeting the mGlu5 receptor.

Receptor Binding Affinity of Selected Pyrrolidinyl Ligands
CompoundReceptor TargetBinding Affinity (Ki, nM)
2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuranα4β2 nAChRData not specified
7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxaneα4β2 nAChRData not specified

In Vivo Pharmacological Assessment in Animal Models

Neuropharmacological Investigations in Neurological and Psychiatric Disorders

The therapeutic potential of pyrrolidine derivatives is actively being investigated in animal models of various central nervous system disorders. These studies are crucial for translating in vitro findings into potential clinical applications.

In models of neurological disorders , such as Alzheimer's disease and ischemic stroke, pyrrolidine-based compounds have shown neuroprotective and cognitive-enhancing effects. For instance, novel pyrrolidine-2-one derivatives were tested in a scopolamine-induced cognitive impairment model in mice. nih.gov Scopolamine, a muscarinic receptor antagonist, induces memory deficits, mimicking aspects of Alzheimer's disease. frontiersin.org The study found that these derivatives were effective in mitigating the behavioral and biochemical changes caused by scopolamine, with performance comparable to the standard drug donepezil. nih.gov In another study using a rat model of acute focal cerebral ischemia, a novel phenylpyrrolidine derivative was shown to significantly reduce neurological deficits and improve exploratory behavior and anxiety. nih.govmdpi.comresearchgate.net This suggests a potential role for such compounds in restoring cognitive functions following a stroke. nih.govmdpi.comresearchgate.net

In the context of psychiatric disorders , animal models are used to evaluate compounds for potential antidepressant, anxiolytic, or antipsychotic properties. For example, 3-pyrrolidine-indole derivatives have been investigated as selective modulators of serotonin (B10506) 5-HT2 receptors, which are implicated in various mental health disorders. nih.gov While specific in vivo results for this compound derivatives are not detailed, the broader class of pyrrolidine compounds is of significant interest. The neuropharmacological effects of various compounds are often assessed in models that measure behaviors relevant to psychiatric conditions, such as anxiety in an elevated plus maze or depressive-like behavior in a forced swim test. The development of effective therapies often involves targeting neurotransmitter systems like dopamine (B1211576) and serotonin, and pyrrolidine scaffolds are frequently used to design ligands for receptors within these systems.

Analgesic Activity Studies

The pyrrolidine ring, a core component of this compound, is a significant scaffold in the development of therapeutic agents, including those with pain-relieving properties. Research into derivatives incorporating this structure has revealed notable analgesic effects. Studies on pyrrolidinomorphinane derivatives, for instance, have demonstrated potent antinociceptive (pain-inhibiting) properties.

In visceral pain models, such as the acetic acid-induced writhing test, certain pyrrolidinomorphinane derivatives have been shown to completely inhibit the pain response. researchgate.net This effect was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net The mechanism of this analgesia is thought to be mediated, at least in part, by the opioid system. researchgate.net Further investigations into various N-substituted derivatives of other heterocyclic systems have also shown pronounced analgesic effects in experimental models. edgccjournal.org

The search for new analgesics frequently involves modifying core structures like pyrrolidine to enhance efficacy and explore mechanisms of action. For example, studies on a series of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid derivatives, which are structurally distinct but follow similar drug discovery principles, identified compounds with analgesic activity superior to reference drugs like piroxicam (B610120) and meloxicam (B1676189) in thermal pain models. mdpi.com These findings highlight the general strategy of using heterocyclic building blocks to develop novel pain therapeutics.

Below is a representative data table illustrating the analgesic activity of selected pyrrolidinomorphinane derivatives in an experimental model.

CompoundDescriptionAnalgesic Effect (Writhing Inhibition)Pain Model
Agent I7,8-(N-phenylpyrrolidino)-tetrahydrooripavin100%Acetic Acid-Induced
Agent II7,8-[N-(p-bromophenyl)-pyrrolidino]-tetrahydrooripavin100%Acetic Acid-Induced
Indometacin (Control)Standard NSAID100%Acetic Acid-Induced

Structure-Activity Relationship (SAR) Studies and Molecular Basis of Action

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For derivatives of this compound, SAR studies are crucial for optimizing analgesic potency and elucidating their mechanism of action.

Elucidation of Molecular Targets and Interaction Mechanisms

The biological targets for pyrrolidine-containing compounds are diverse. A prominent example is the family of opioid receptors (μ, δ, and κ), which are key targets for pain management. researchgate.netnih.gov The addition of heterocyclic fragments, such as the pyrrolidine ring, to morphinane alkaloids has led to the development of selective agonists and antagonists for these receptors. researchgate.net For instance, positive allosteric modulators of the mu-opioid receptor have been developed, which enhance the efficacy of endogenous opioids or co-administered opioid drugs. nih.gov

Beyond the opioid system, other molecular targets have been identified. In the context of anti-parasitic agents, derivatives of a related compound, 3-Br-acivicin, have been shown to target Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). nih.govmalariaworld.orgnih.gov This interaction involves a covalent, irreversible binding that leads to enzyme inactivation, highlighting a mechanism that could potentially be explored for other therapeutic areas. nih.govmalariaworld.orgnih.gov

Correlating Stereochemistry with Biological Efficacy

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a critical role in biological activity, affecting drug distribution, metabolism, and target binding. nih.gov Chiral compounds, which exist as non-superimposable mirror images (enantiomers), often exhibit different biological profiles.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, thereby helping to explain the basis of the compound's activity. researchgate.net

For morphinan (B1239233) derivatives, docking studies have been used to explore interactions within the binding pocket of the μ-opioid receptor. nih.gov These studies revealed that specific structural features, such as the presence and orientation of substituents, can lead to critical interactions with key amino acid residues like Y148. nih.gov For example, the ability of a compound to form a hydrogen bond with this residue can significantly influence its analgesic potency. nih.gov

Computational tools like AutoDock and iGEMDOCK are employed to predict the binding affinity and orientation of ligands, guiding the design of new derivatives with improved pharmacological profiles. nih.gov These in silico approaches, combined with 3D-QSAR (Quantitative Structure-Activity Relationship) models, help to create contour maps that indicate which regions of a molecule are favorable or unfavorable for biological activity, accelerating the development of more potent and selective drugs. researchgate.net

The table below summarizes the key molecular interactions and their implications for the activity of pyrrolidine-related derivatives.

Structural Feature / MethodObservationImplication for Biological ActivityTarget Class Example
Stereochemistry Only (5S, αS) isomers show significant activity. nih.govmalariaworld.orgSuggests stereoselective cellular uptake via transporters. nih.govmalariaworld.orgAmino Acid Transporters
Substituent Position Presence of a polar group capable of H-bonding.Forms critical hydrogen bond with Y148 residue in the binding site. nih.govμ-Opioid Receptor
Molecular Docking Prediction of binding orientation and energy. nih.govnih.govElucidates key ligand-protein interactions and guides rational drug design.Enzymes, G-Protein Coupled Receptors

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-1-methylpyrrolidine in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via alkylation of pyrrolidine using brominated reagents. For example, bromoacetal bromide reacts with pyrrolidine in anhydrous dichloromethane under inert conditions (e.g., argon). Purification involves flash column chromatography with ethyl acetate/hexane gradients, yielding >98% purity. This method ensures reproducibility and scalability for research applications .

Q. How should researchers assess the purity and structural integrity of this compound?

  • Methodological Answer : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are standard for purity verification (>98% as per GC analysis). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For instance, ¹H NMR peaks at δ 3.78 (CH2Br) and 3.48 ppm (NCH2) confirm the alkylation pattern .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use nitrile gloves, flame-retardant lab coats, and fume hoods to prevent skin/eye contact and inhalation. In case of exposure, rinse affected areas with water for 15 minutes and consult medical personnel. Emergency spill protocols include containment with inert absorbents and proper disposal in accordance with local regulations .

Advanced Research Questions

Q. How can this compound be optimized as a building block in fragment-based drug discovery?

  • Methodological Answer : Its bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura). Researchers can functionalize the pyrrolidine ring via palladium-catalyzed couplings to generate diverse pharmacophores. Kinetic studies under varying temperatures (0–80°C) and catalysts (e.g., Pd(PPh3)4) help optimize reaction efficiency. Post-reaction purification via silica gel chromatography ensures high yields (>70%) .

Q. What experimental strategies resolve contradictions in reaction yields involving this compound?

  • Methodological Answer : Systematically vary parameters such as solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and reaction time. Use meta-analysis frameworks like PICO (Population: reaction conditions; Intervention: catalytic systems; Comparison: yield discrepancies; Outcome: optimized protocol) to identify confounding variables. Cross-reference literature for analogous bromopyrrolidine reactions to isolate critical factors .

Q. How to design a kinetic study for this compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Conduct time-resolved NMR or GC-MS monitoring at intervals (e.g., 0, 15, 30, 60 minutes) under controlled conditions (temperature, solvent). Compare activation energies (Ea) using the Arrhenius equation by varying temperatures (25–80°C). Analyze substituent effects (e.g., electron-withdrawing groups on adjacent carbons) to predict regioselectivity trends .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer : Confirm peak assignments using 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For MS discrepancies, compare experimental m/z values with theoretical isotopic patterns (e.g., 79Br vs. 81Br). Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What statistical methods are appropriate for analyzing the compound’s stability under varying pH conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) with HPLC quantification. Apply linear regression to degradation rates (k) and Arrhenius modeling to predict shelf-life. ANOVA can identify significant differences between pH levels (2–12) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-methylpyrrolidine
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-methylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.